Eosin diacetate

Descripción general

Descripción

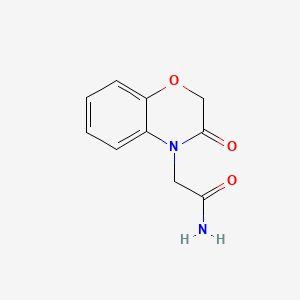

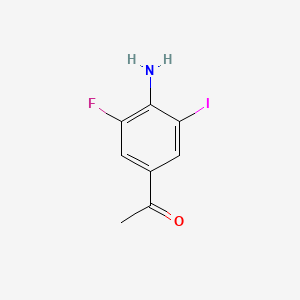

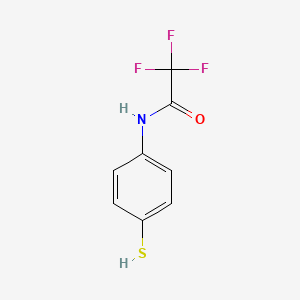

Eosin diacetate, with the empirical formula C24H12Br4O7, is a versatile organic dye. It absorbs light in the visible region of the electromagnetic spectrum, making it an attractive alternative to precious metals in photocatalysis. Its synthetic uses have been expanding rapidly, and recent research has shed light on its potential as both an energy transfer agent and an electron transfer agent .

Synthesis Analysis

The synthesis of eosin diacetate involves acetylating eosin, a process that introduces acetyl groups to the dye molecule. This modification enhances its solubility and stability. The synthetic route typically starts from eosin Y, which undergoes acetylation using acetic anhydride or acetyl chloride. The resulting eosin diacetate exhibits improved properties for various applications .Molecular Structure Analysis

Eosin diacetate’s molecular structure consists of a tetrabrominated xanthene core with two acetyl groups attached. The bromine atoms contribute to its absorption properties in the visible spectrum. The acetyl groups enhance its reactivity and solubility. The overall structure plays a crucial role in its catalytic behavior and interactions with other molecules .Chemical Reactions Analysis

Eosin diacetate catalyzes a wide range of reactions due to its ability to absorb visible light and transfer energy or electrons. Notably, it participates in photochemical processes, including singlet oxygen generation, radical reactions, and redox transformations. Researchers have explored its use in various synthetic methodologies, such as C–H functionalization, cross-coupling reactions, and cyclizations .Mecanismo De Acción

Eosin diacetate’s mechanism of action depends on the specific reaction. As an energy transfer agent, it absorbs light and transfers energy to other molecules, initiating photochemical processes. In electron transfer reactions, it donates or accepts electrons, facilitating redox transformations. Understanding its mechanism is crucial for designing efficient catalytic systems .

Physical and Chemical Properties Analysis

Direcciones Futuras

Researchers continue to explore eosin diacetate’s potential in sustainable synthetic chemistry. Further investigations into its catalytic applications, mechanism studies, and novel synthetic methodologies are essential. Additionally, optimizing its performance and expanding its scope in green chemistry remain exciting avenues for future research .

Propiedades

IUPAC Name |

(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12Br4O7/c1-9(29)32-21-15(25)7-13-19(17(21)27)34-20-14(8-16(26)22(18(20)28)33-10(2)30)24(13)12-6-4-3-5-11(12)23(31)35-24/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWIDTFZSUABGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Br)OC(=O)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Br4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410837 | |

| Record name | Eosin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eosin diacetate | |

CAS RN |

7284-92-6 | |

| Record name | Eosin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)

![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)